![molecular formula C18H19N5O2 B2880190 1-(3,3-Dimethylbutanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine CAS No. 1030097-32-5](/img/structure/B2880190.png)
1-(3,3-Dimethylbutanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3,3-Dimethylbutanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine” is a complex organic molecule. It contains several functional groups including a piperidine ring, a carbonyl group, and a phenoxy group. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of a piperidine ring indicates a cyclic structure, while the various other functional groups (carbonyl, phenoxy) suggest a high degree of functionalization . This could result in a variety of interesting chemical properties .Applications De Recherche Scientifique
Highly Potent Fluorescence-Tagged Ligands
Research has explored the coupling of (3-phenoxypropyl)piperidine derivatives with fluorescent moieties to create novel histamine H3 receptor ligands. These compounds, starting from piperidine, display high affinities to the histamine hH3 receptor with Ki values ranging from 13.4 to 0.048 nM. Their potent ligand capabilities suggest uses in identifying and understanding binding sites on the histamine H3 receptor. In vivo screenings have shown antagonist potencies, indicating their potential in medical imaging or as diagnostic tools (Amon et al., 2007).
Antiarrhythmic Activity
Alpha,alpha-diaryl-1-piperidinebutanols, including derivatives of the compound , have been evaluated for their antiarrhythmic activity. The research indicates that the 2,6-dimethylpiperidine group yields compounds with optimal antiarrhythmic profiles. These findings suggest the compound's relevance in developing new antiarrhythmic medications (Hoefle et al., 1991).
Anti-Osteoporotic Agent
The compound has been studied as an anti-osteoporotic agent, showing effectiveness in inhibiting femoral bone loss in neurectomized rats. It also decreased urinary pyridinoline and deoxypyridinoline excretion, markers of bone resorption. These results point to its potential application in treating osteoporosis-related conditions (Uchii et al., 1998).
Sigma(1) Receptor Ligands
Research on methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives, including those structurally related to the compound , has highlighted their affinity and selectivity for sigma(1) receptors. These findings support their use in PET experiments and potentially in tumor research and therapy, given their antiproliferative activity in rat C6 glioma cells (Berardi et al., 2005).
Corrosion Inhibition
The compound has also been studied in the context of corrosion inhibition, particularly on the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and corrosion inhibition properties of related piperidine derivatives, indicating their potential application in corrosion prevention strategies (Kaya et al., 2016).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the potential mechanisms of action for this compound .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is highly reactive or unstable, it could pose a risk of explosion or fire. Additionally, if it is toxic or bioactive, it could pose health risks. Without specific information, it’s difficult to provide a detailed safety assessment .
Orientations Futures
The future directions for research on this compound would depend on its potential applications. For example, if it has interesting chemical properties, it could be studied further for potential use in chemical synthesis or as a building block for more complex molecules. Alternatively, if it has bioactive properties, it could be investigated for potential use as a drug .
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13-10-17(22-18(20-13)23-8-2-3-9-23)25-12-16(24)21-15-6-4-14(11-19)5-7-15/h4-7,10H,2-3,8-9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHDZTOQFSWRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

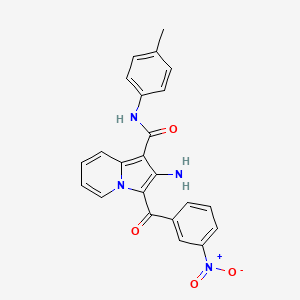
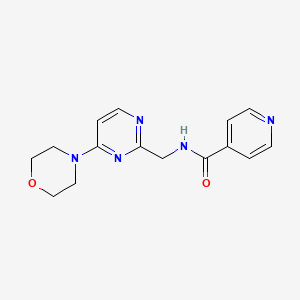

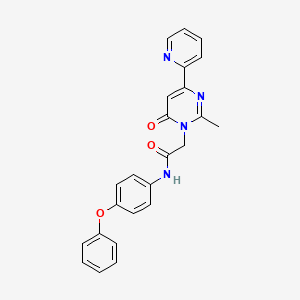
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2880114.png)

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2880118.png)

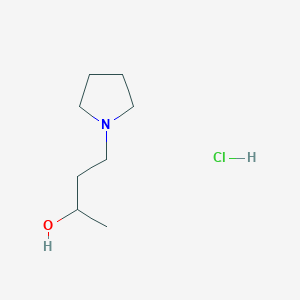

![N-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2880124.png)
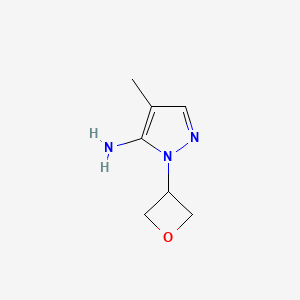
![(N,N'-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B2880129.png)
![2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2880130.png)